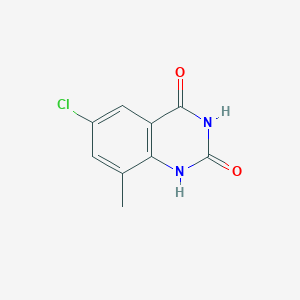

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds like 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, are recognized for their significant therapeutic potential. Initially associated with neurotoxicity, these compounds have been reevaluated for their beneficial effects, notably in neuroprotection against Parkinsonism. Their inclusion in anticancer antibiotics highlights a milestone in drug discovery, with specific derivatives achieving US FDA approval for treating soft tissue sarcomas. The extensive synthesis and successful application in cancer and CNS disorder drug discovery underscore their versatile therapeutic value (Singh & Shah, 2017).

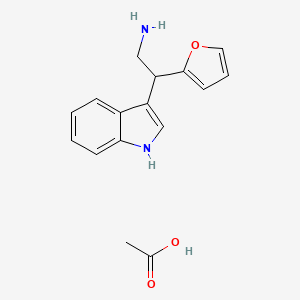

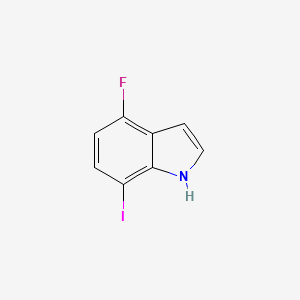

Fischer Synthesis and Indole Derivatives

The Fischer synthesis process, utilizing 2,6-disubstituted arylhydrazones from compounds like this compound, demonstrates the compound's versatility in chemical transformations. Experimental studies have revealed complex transformations leading to indole derivatives, indicating potential in developing novel chemical entities for various therapeutic and chemical applications (Fusco & Sannicolo, 1978).

Isothiazolinone Derivatives and Antimicrobial Properties

Isothiazolinones, similar in structural motif to this compound, have demonstrated significant antimicrobial properties. Their effectiveness as preservatives in cosmetics and potential for contact dermatitis highlight the need for understanding the balance between therapeutic efficacy and safety (de Groot & Weyland, 1988).

8-Hydroxyquinolines: A Comparative Scaffold

The properties of 8-hydroxyquinolines, closely related to tetrahydroquinazoline derivatives, underscore the potential of such compounds in medicinal chemistry. Their significant biological activities, ranging from anticancer to antimicrobial effects, suggest a promising avenue for developing broad-spectrum drug molecules. The exploration of synthetic modifications to enhance potency and applicability further emphasizes the compound's potential (Gupta, Luxami, & Paul, 2021).

Enzymatic Remediation and Organic Pollutants

The role of enzymes in the degradation of organic pollutants, with the aid of redox mediators, has been explored in wastewater treatment. Compounds like this compound could potentially serve as substrates or mediators in such enzymatic processes, highlighting their environmental remediation applications (Husain & Husain, 2007).

Propriétés

IUPAC Name |

6-chloro-8-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSJPERDKZUPDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)